molecular formula C20H23NO7 B13903212 benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid

benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid

Cat. No.: B13903212
M. Wt: 389.4 g/mol
InChI Key: IIAVXHHGVJCFKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid typically involves the esterification of L-threonine with benzyl alcohol, followed by the protection of the amino group and subsequent reaction with oxalic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The compound is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides.

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid is unique due to its combination of an amino acid derivative with an aromatic ester and oxalic acid. This structure provides distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

IUPAC Name

benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVXHHGVJCFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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